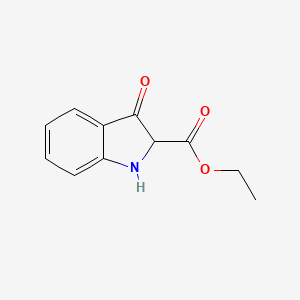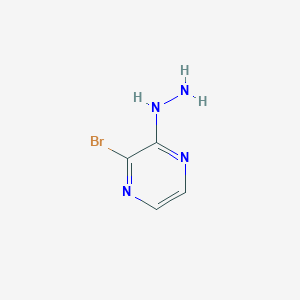
2-Bromo-3-hydrazinylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydrazinylpyrazine is an organic compound with the molecular formula C₄H₅BrN₄ It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both bromine and hydrazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydrazinylpyrazine typically involves the bromination of 3-hydrazinylpyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle bromine and hydrazine, both of which are hazardous chemicals .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming azo compounds or other derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while cyclization reactions can produce triazolopyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-3-hydrazinylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydrazinylpyrazine and its derivatives involves interactions with various molecular targets. For instance, the hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
2-Chloro-3-hydrazinylpyrazine: Similar structure but with a chlorine atom instead of bromine.
3-Hydrazinylpyrazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
2-Bromo-3-methylpyrazine: Contains a methyl group instead of a hydrazine group, leading to different chemical properties.
Uniqueness: 2-Bromo-3-hydrazinylpyrazine is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of various heterocyclic compounds .
Propiedades
Número CAS |
2167124-76-5 |
|---|---|
Fórmula molecular |
C4H5BrN4 |
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
(3-bromopyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C4H5BrN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) |
Clave InChI |
HDIJYCSAGIRNPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


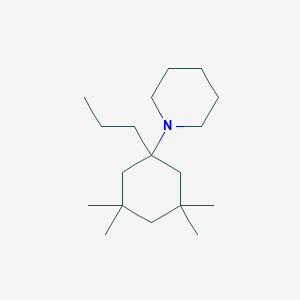
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
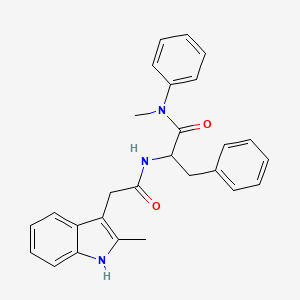
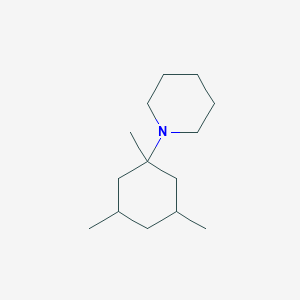
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)

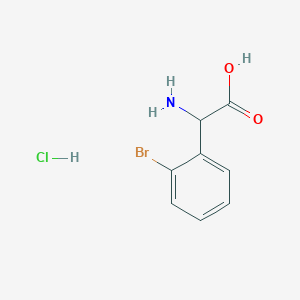


![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)


